4-(3-Bromopropyl)benzene-1,3-diol
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Overview
Description
4-(3-Bromopropyl)benzene-1,3-diol is an organic compound with the molecular formula C9H11BrO2 It consists of a benzene ring substituted with a bromopropyl group and two hydroxyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)benzene-1,3-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 4-propylbenzene-1,3-diol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)benzene-1,3-diol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of different substituted products.
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Electrophilic Aromatic Substitution: Products include nitrobenzene and sulfonated benzene derivatives.
Scientific Research Applications
4-(3-Bromopropyl)benzene-1,3-diol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)benzene-1,3-diol involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromopropyl)-1,2-benzenediol: Similar structure but with hydroxyl groups at different positions.
3,4-Dihydroxy (3-bromopropyl)benzene: Another isomer with hydroxyl groups at the 3 and 4 positions.
Uniqueness
4-(3-Bromopropyl)benzene-1,3-diol is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both bromopropyl and hydroxyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H11BrO2 |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-(3-bromopropyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H11BrO2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6,11-12H,1-2,5H2 |
InChI Key |
JBCCJNMZWRABGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCCBr |
Origin of Product |
United States |
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